N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine
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Overview
Description
N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C14H21N. It is a derivative of tetrahydronaphthalene, featuring a diethylamino group attached to the naphthalene ring. This compound is known for its unique structural properties, combining both aromatic and aliphatic characteristics, making it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalen-1-amine with diethylamine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthalenones, and more saturated amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the diethylamino group.
N,N-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine: Features a dimethylamino group instead of a diethylamino group.
5,6,7,8-Tetrahydro-2-naphthylamine: The amino group is positioned differently on the naphthalene ring .
Uniqueness
N,N-Diethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
143317-11-7 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N,N-diethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-3-15(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h7,9,11H,3-6,8,10H2,1-2H3 |
InChI Key |
CQXZBMNYDQJMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
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